2-Chloro-1-(4-methylphenyl)ethan-1-ol
Description
2-Chloro-1-(4-methylphenyl)ethan-1-ol (CAS: 4209-24-9) is a chlorinated secondary alcohol characterized by a para-methyl-substituted phenyl group attached to the C1 position of a two-carbon chain, with a hydroxyl group at C1 and a chlorine atom at C2. Its molecular formula is C₉H₁₁ClO (MW: ~170.6 g/mol). This compound is frequently synthesized via the reduction of its ketone precursor, 2-chloro-1-(4-methylphenyl)ethanone (CAS: 4209-24-9), using chemical or biocatalytic methods . The methyl group on the phenyl ring confers electron-donating effects, influencing its reactivity and physical properties compared to halogen-substituted analogs.
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
HNIOYEPFDGBZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
2-Chloro-1-(2',4'-dichlorophenyl)ethan-1-ol
- Molecular Formula : C₈H₆Cl₃O (MW: 229.49 g/mol).
- Synthesis :
- Chemical: Triethylamine and chiral ruthenium complexes yield 97–99% product with 90–92% enantiomeric excess (ee) .
- Biocatalytic: Yarrowia lipolytica A50 achieves >99% conversion but lower ee (48%), while Rhodotorula rubra KCh 82 produces (R)-enantiomer with 91% ee in one day and >99% purity after six days .
- Key Differences : The dichlorophenyl group increases steric and electronic hindrance, reducing reaction rates compared to the methyl-substituted analog. Higher halogen content may also elevate toxicity .
(R)-2-Chloro-1-(4'-chlorophenyl)ethan-1-ol
- Molecular Formula : C₈H₈Cl₂O (MW: 191.06 g/mol) .
- Synthesis :
- Key Differences : The electron-withdrawing chlorine substituent enhances oxidative stability but reduces nucleophilicity at the benzylic position relative to the methyl analog.
Functional Group Variations
2-Chloro-1-(4-methylphenyl)ethanone (Ketone Precursor)
- Molecular Formula : C₉H₉ClO (MW: 168.62 g/mol).
- Synthesis: Chlorination of 1-(4-methylphenyl)ethanone with HCl and H₂O₂ yields dichloro derivatives (e.g., 2,2-dichloro-1-(4-methylphenyl)ethanone, CAS: N/A) .
- Key Differences : The ketone is more electrophilic, enabling participation in condensation reactions (e.g., Darzens reaction) to form epoxides, whereas the alcohol derivative is suited for chiral resolution or further functionalization .
2-Chloro-1-(4-hydroxyphenyl)ethan-1-one
- Molecular Formula : C₈H₇ClO₂ (MW: 170.59 g/mol).
- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the methyl-substituted alcohol .
Preparation Methods
Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation reaction is a classical method for introducing acyl groups onto aromatic rings. For 2-chloro-1-(4-methylphenyl)ethan-1-ol synthesis, this method begins with the acylation of 4-methyltoluene (p-xylene) using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, forming 2-chloro-1-(4-methylphenyl)ethan-1-one (ketone intermediate).
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or nitrobenzene
-
Temperature : 0–5°C (to minimize side reactions)
-
Catalyst : AlCl₃ (1.2 equivalents relative to chloroacetyl chloride)
Ketone Reduction to Alcohol
The ketone intermediate is reduced to the target alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is preferred for its milder conditions and higher selectivity.
Optimized Procedure :
-
Dissolve 2-chloro-1-(4-methylphenyl)ethan-1-one (10 mmol) in anhydrous tetrahydrofuran (THF).
-
Add NaBH₄ (15 mmol) gradually at 0°C.
-
Stir for 4 hours at room temperature.
-
Quench with ice-cold water and extract with ethyl acetate.
Yield : 78–85% (two-step overall yield).
Grignard Reagent-Mediated Synthesis
Grignard Formation and Reaction
Adapting methodologies from p-toluenesulfonyl chloride synthesis, this approach involves generating a Grignard reagent from 4-methylbenzyl chloride. The reagent reacts with formaldehyde to yield the target alcohol after hydrolysis.
Stepwise Protocol :
-
Grignard Reagent Preparation :
-
Reaction with Formaldehyde :
-
Add paraformaldehyde to the Grignard reagent at −10°C.
-
Hydrolyze the intermediate with ammonium chloride solution.
-
Advantages and Limitations
-
Advantages : High atom economy, scalability.
-
Limitations : Sensitivity to moisture, requiring anhydrous conditions.
Transition-Metal-Catalyzed C–H Functionalization
Palladium-Catalyzed Vinylation and Reduction
Inspired by C–H vinylation techniques, this method employs palladium(II) acetate to catalyze the coupling of 4-methylacetophenone with vinyl acetate. The resulting vinylated ketone (1-(4-chloro-2-vinylphenyl)ethan-1-one) is hydrogenated to the alcohol.
Key Steps :
-
Vinylation :
-
Hydrogenation :
-
Use H₂ gas (1 atm) and palladium on carbon (Pd/C) to reduce the ketone to alcohol.
-
Yield: 90% (post-hydrogenation).
-
Overall Yield : 31.5% (two-step process).
Nucleophilic Substitution of Chlorinated Precursors
SN2 Displacement
This method involves substituting a leaving group (e.g., tosylate) in 1-(4-methylphenyl)ethane-1,2-diol with chloride ions.
Procedure :
-
Tosylation : Treat 1-(4-methylphenyl)ethane-1,2-diol with tosyl chloride in pyridine.
-
Chloride Substitution : React the tosylate intermediate with lithium chloride (LiCl) in dimethylformamide (DMF).
Yield : 65–70% (HPLC purity >99%).
Recent Advancements and Green Chemistry Approaches
Solvent-Free Reactions
Recent patents highlight solvent-free Friedel-Crafts acylation using microwave irradiation, reducing reaction time from hours to minutes.
Catalytic Recycling
The use of recyclable ionic liquids as Lewis acid catalysts (e.g., [BMIM]Cl-AlCl₃) improves sustainability, achieving 80% yield over five cycles.
Comparative Analysis of Preparation Methods
| Method | Overall Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Reduction | 78–85 | >98 | High yield, established protocol | Requires toxic solvents (DCM) |
| Grignard Reagent | 70–75 | >98 | Scalable, atom-economical | Moisture-sensitive, costly reagents |
| C–H Functionalization | 31.5 | >95 | Novel, avoids pre-functionalization | Low yield, expensive catalysts |
| Nucleophilic Substitution | 65–70 | >99 | High purity, straightforward | Multi-step, moderate yield |
Q & A
Basic: What synthetic methodologies are established for 2-Chloro-1-(4-methylphenyl)ethan-1-ol?
Answer:
Common routes include:
- Friedel-Crafts Acylation : Reacting toluene derivatives with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃).
- Chlorination of Precursors : Chlorinating 1-(4-methylphenyl)ethanone using concentrated HCl and H₂O₂ in ethanol at elevated temperatures, as demonstrated for structurally analogous compounds .
- Condensation Reactions : Base-mediated reactions (e.g., K₂CO₃ in ethanol) for introducing functional groups, adapted from protocols for 4-hydroxyacetophenone derivatives .
Advanced: How can stereoselective synthesis be optimized for chiral derivatives of this compound?
Answer:
- Biocatalytic Reduction : Microbial enzymes (e.g., Acinetobacter sp.) achieve >99.9% enantiomeric excess (ee) under optimized conditions: pH 7.6 and 0.05–0.2 M phosphate buffer. Ionic strength adjustments minimally affect yield in such systems .
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during nucleophilic substitutions.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., carbonyl resonance at ~200 ppm).
- X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving halogen bonding patterns .
- Physical Properties : Melting point (145–146°C in analogs ) and pKa (predicted 7.72±0.15 ) validate purity.
Advanced: How can contradictions in reported physicochemical properties be resolved?
Answer:
Discrepancies (e.g., boiling point ±5°C ) arise from measurement techniques or impurities. Mitigation strategies:
- Standardized Protocols : Use DSC for melting point validation.
- Computational Validation : Quantitative Structure-Property Relationship (QSPR) models based on SMILES (ClCC(=O)c1ccc(cc1)C ) predict properties.
- Comparative Studies : Benchmark against high-purity analogs (e.g., 2,2-dichloro derivatives ).
Basic: How should reaction progress be monitored during synthesis?
Answer:
- Chromatography : TLC (silica gel, hexane/ethyl acetate) or HPLC to track intermediate formation.
- In-Situ Monitoring : IR spectroscopy for carbonyl (C=O) and C-Cl bond dynamics.
- Visual Indicators : Color changes (e.g., pale yellow to colorless) signal reaction completion, as noted in condensation reactions .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Answer:
- DFT Calculations : Model transition states using Gaussian software. LUMO energy (derived from InChI=1S/C8H7ClO2 ) predicts β-carbon electrophilicity.
- Comparative Reactivity : Chlorinated analogs (e.g., 2,2-dichloro derivatives ) show SN2 susceptibility at the β-position due to steric and electronic effects.
Basic: What purification methods are effective for this compound?
Answer:
- Recrystallization : Ethanol or ethyl acetate yields high-purity crystals, as used for hydroxyacetophenone derivatives .
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1) removes chlorinated byproducts.
Advanced: How do substituent effects influence its biological activity in drug discovery?
Answer:
- Structure-Activity Relationships (SAR) : The methyl group enhances lipophilicity (logP ~2.1), improving membrane permeability.
- HDAC Inhibition : Analogous chloro-ethanones act as precursors for hydroxypyrimidines with histone deacetylase (HDAC) inhibitory activity .
Basic: What safety precautions are necessary during handling?
Answer:
- Personal Protective Equipment (PPE) : Gloves and goggles due to irritant properties (LD₅₀ data from analogs ).
- Ventilation : Fume hoods mitigate vapor exposure (vapor pressure: 5.48×10⁻⁵ mmHg at 25°C ).
Advanced: How can computational tools aid in crystallographic analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
